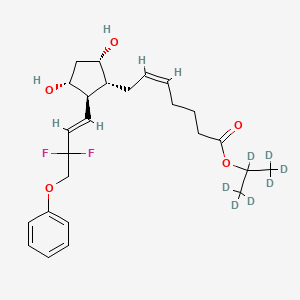
Tafluprost-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tafluprost-d7 is a deuterated analog of tafluprost, a prostaglandin F2α analog used primarily in the treatment of open-angle glaucoma and ocular hypertension. The deuterated version, this compound, is labeled with deuterium, a stable hydrogen isotope, which can be used in various scientific studies to track the compound’s metabolic pathways and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tafluprost-d7 involves several steps, starting from a suitable precursor. The process typically includes:
Oxidation: The precursor undergoes oxidation to introduce necessary functional groups.
Condensation: This step involves the formation of carbon-carbon bonds.
Fluorination: Introduction of fluorine atoms to enhance the compound’s stability and activity.
Deprotection: Removal of protecting groups used during synthesis to prevent unwanted reactions.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Recondensation: Further condensation reactions to complete the molecular framework.
Esterification: Formation of ester bonds to finalize the compound’s structure.
Refining: Purification of the final product to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Techniques such as reverse-phase and normal-phase column purification, molecular group evacuation, and the use of dispersing agents in mobile phases are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tafluprost-d7 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of specific atoms or groups within the molecule.
Esterification: Formation of ester bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST).
Catalysts: Palladium or rhodium catalysts for specific reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound.
Wissenschaftliche Forschungsanwendungen
Tafluprost-d7 has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the compound’s degradation and interaction pathways.
Biology: Helps in studying the biological effects and mechanisms of prostaglandin analogs.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of tafluprost in the body.
Industry: Employed in the development of new glaucoma treatments and other ocular therapies
Wirkmechanismus
Tafluprost-d7, like tafluprost, is a selective agonist at the prostaglandin F receptor. It reduces intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound is hydrolyzed by corneal esterases to form its active acid, which then interacts with the prostaglandin F receptor to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Latanoprost: Another prostaglandin F2α analog used in glaucoma treatment.
Travoprost: Similar in structure and function to tafluprost, used for reducing intraocular pressure.
Bimatoprost: A prostamide analog with similar applications in ocular hypertension.
Uniqueness
Tafluprost-d7’s uniqueness lies in its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This labeling provides insights into the compound’s stability, interaction, and degradation pathways, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C25H34F2O5 |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i1D3,2D3,18D |
InChI-Schlüssel |
WSNODXPBBALQOF-WCNHDNETSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


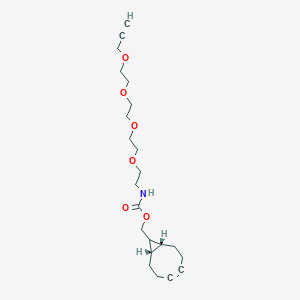


![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)

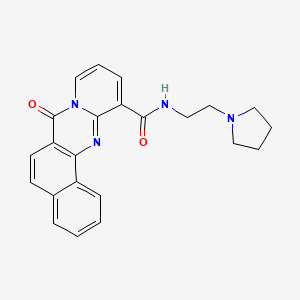
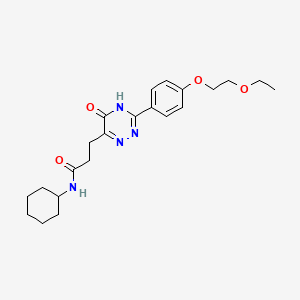
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)
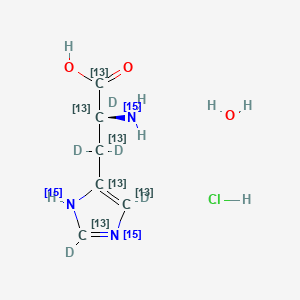
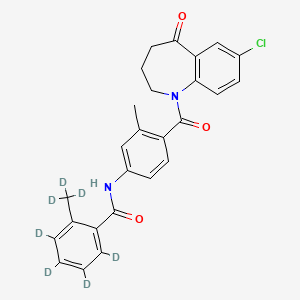
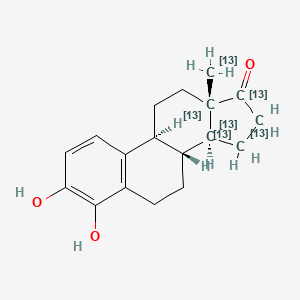
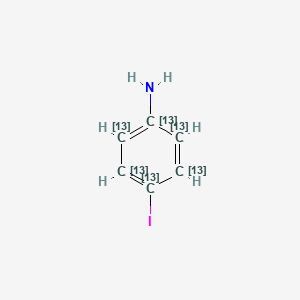
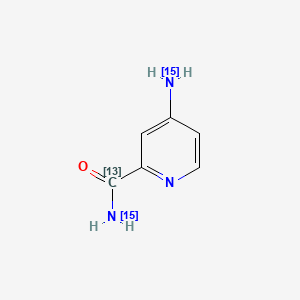
![(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one-d3](/img/structure/B15143805.png)
